2-Chlorophenoxyacetic acid

Übersicht

Beschreibung

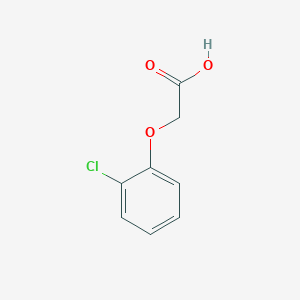

2-Chlorophenoxyacetic acid is an organic compound with the chemical formula C8H7ClO3. It is a type of phenoxyacetic acid derivative and is commonly used as a plant growth regulator and herbicide. This compound is known for its ability to promote growth in certain plants while inhibiting unwanted vegetation, making it valuable in agricultural and horticultural applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Chlorophenoxyacetic acid can be synthesized through the condensation of phenol with chloroacetic acid. The reaction typically involves the following steps:

Condensation Reaction: Phenol is reacted with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction mixture is heated to facilitate the condensation process, resulting in the formation of phenoxyacetic acid.

Chlorination: The phenoxyacetic acid is then chlorinated using chlorine gas in the presence of a catalyst such as iodine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The industrial process also includes purification steps such as crystallization and filtration to obtain the desired compound .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Chlorophenoxyacetic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products:

Oxidation: Produces carboxylic acids.

Reduction: Produces alcohol derivatives.

Substitution: Produces various substituted phenoxyacetic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Herbicidal Applications

1.1 Selective Herbicide

2,4-D is primarily known as a selective herbicide effective against broadleaf weeds while sparing cereal crops like wheat and corn. It works by mimicking natural plant hormones (auxins), leading to uncontrolled growth and eventual death of target plants. This selectivity is crucial for maintaining crop yields without harming monocot species .

1.2 Application in Crop Management

- Crops: Commonly used in wheat, maize, rice, and other cereal crops.

- Weeds Controlled: Effective against thistle, dock, and other broadleaf weeds.

- Usage Statistics: It is one of the most widely used herbicides globally, with significant applications in North America .

Research Applications

2.1 Plant Growth Regulation

In laboratory settings, 2,4-D serves as a synthetic auxin in plant tissue culture and research. It is often included in Murashige and Skoog (MS) medium to promote cell division and differentiation in plant cells . This property facilitates studies on plant physiology and genetics.

2.2 Studies on Toxicity and Environmental Impact

Research has also focused on the toxicological effects of 2,4-D on non-target organisms. For instance:

- A study indicated potential renal injury associated with exposure to chlorophenoxy herbicides, including 2,4-D, highlighting the need for careful monitoring of environmental impacts .

- Epidemiological studies have examined the health effects on agricultural workers exposed to 2,4-D, with mixed findings regarding cancer risks .

Case Studies

3.1 Occupational Exposure Studies

A notable study followed workers exposed to MCPA (a related herbicide) over several decades. The findings suggested no statistically significant increase in cancer mortality among the cohort compared to national averages, although some cases of soft tissue sarcoma were reported . This underscores the importance of ongoing health surveillance for individuals working with phenoxy herbicides.

3.2 Environmental Monitoring

Research has been conducted to assess the environmental persistence and degradation of 2,4-D in aquatic ecosystems. Studies have shown that while 2,4-D is effective as a herbicide, its residues can impact aquatic plants and organisms when introduced into water bodies .

Wirkmechanismus

The mechanism of action of 2-chlorophenoxyacetic acid involves its role as an auxin, a type of plant hormone that regulates growth. It mimics the natural auxin indole-3-acetic acid, promoting cell elongation and division in plants. The compound binds to auxin receptors, triggering a cascade of molecular events that lead to increased gene expression and growth responses .

Vergleich Mit ähnlichen Verbindungen

2,4-Dichlorophenoxyacetic acid: Another widely used herbicide with similar growth-regulating properties.

2-Methyl-4-chlorophenoxyacetic acid: Used as a herbicide and plant growth regulator.

Comparison:

2-Chlorophenoxyacetic acid vs. 2,4-Dichlorophenoxyacetic acid: Both compounds are used as herbicides, but 2,4-dichlorophenoxyacetic acid has a broader spectrum of activity against weeds.

This compound vs. 2-Methyl-4-chlorophenoxyacetic acid: While both are used as plant growth regulators, 2-methyl-4-chlorophenoxyacetic acid is more commonly used in agricultural settings due to its higher efficacy.

Biologische Aktivität

2-Chlorophenoxyacetic acid (2-CPA) is a synthetic compound primarily used as a herbicide and plant growth regulator. Its biological activity has been extensively studied, particularly in relation to its effects on plant physiology and potential implications for human health. This article delves into the various aspects of 2-CPA's biological activity, including its mechanisms of action, toxicity studies, and case studies highlighting its effects.

Chemical Structure and Properties

This compound has the chemical formula C₈H₇ClO₃ and is classified as a phenoxy herbicide. Its structure consists of a chlorinated phenol moiety attached to an acetic acid group, which is critical for its biological function.

Plant Growth Regulation:

2-CPA functions as an auxin analog, mimicking natural plant hormones that regulate growth processes. It stimulates cell division and elongation, leading to altered growth patterns in treated plants. Specifically, 2-CPA has been shown to:

- Enhance Nucleic Acid and Protein Synthesis: This results in increased enzyme activity and respiration rates within plant cells .

- Induce Malformation: Treated plants may exhibit abnormal leaf, stem, and root development due to disrupted hormonal balance .

Toxicity and Health Implications

Human Health Studies:

Research indicates that exposure to phenoxyacetic acids, including 2-CPA, may be associated with certain health risks. A notable case-control study found that exposure to phenoxyacetic acids was linked to an approximately six-fold increase in the risk of developing soft-tissue sarcomas . However, it remains unclear whether this effect is directly due to 2-CPA or other contaminants present in commercial formulations.

Toxicological Assessments:

Toxicity studies have evaluated the effects of 2-CPA on various organisms:

- Aquatic Toxicity: Studies have shown that 2-CPA exhibits moderate toxicity to aquatic plants and algae. For instance, the compound affected chlorophyll content and growth rates in species like Chlorella vulgaris and Scenedesmus subspicatus at environmentally relevant concentrations .

Case Studies

-

Herbicide Efficacy:

A study investigated the effectiveness of 2-CPA in controlling broadleaf weeds in agricultural settings. Results indicated significant reductions in weed biomass when applied at recommended rates, demonstrating its utility as a herbicide . -

Pharmacokinetics in Animals:

Research comparing the pharmacokinetics of 2-CPA across species revealed that dogs exhibit prolonged plasma half-lives compared to humans and rats. This suggests species-specific differences in metabolism that could influence toxicity profiles .

Research Findings Summary

The following table summarizes key findings from various studies on this compound:

Eigenschaften

IUPAC Name |

2-(2-chlorophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPQYFNRLWBWCST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00210324 | |

| Record name | 2-Chlorophenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB] White powder; [MSDSonline] | |

| Record name | 2-Chlorophenoxyacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3453 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 1,280 mg/L at 25 °C | |

| Record name | 2-CHLOROPHENOXYACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3942 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000318 [mmHg] | |

| Record name | 2-Chlorophenoxyacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3453 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Impurities |

REAGENT GRADE O-CHLOROPHENOXYACETIC ACID CONTAINED 1.0% OF 2,4-D AS IMPURITY AS WELL AS TRACES OF 2,4-DICHLOROPHENOLS. IT WAS SUGGESTED THAT THE BIOLOGICAL ACTIVITIES MAY HAVE BEEN A RESULT OF THE IMPURITIES PRESENT IN THE ACID. | |

| Record name | 2-CHLOROPHENOXYACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3942 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Needles from water or alc | |

CAS No. |

614-61-9, 27193-83-5 | |

| Record name | o-Chlorophenoxyacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=614-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chlorophenoxyacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, (chlorophenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027193835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Chlorophenoxy)acetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8454 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chlorophenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-chlorophenoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.445 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLOROPHENOXYACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2512M5L7Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-CHLOROPHENOXYACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3942 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

148.5 °C | |

| Record name | 2-CHLOROPHENOXYACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3942 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.